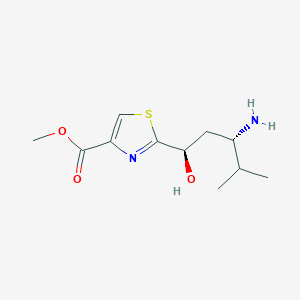

Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate

Description

Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate is a chiral thiazole derivative characterized by a thiazole ring substituted at the 4-position with a methyl ester group and at the 2-position with a branched amino alcohol side chain. The compound’s stereochemistry, defined by the (1R,3S) configuration, is critical for its biological interactions and physicochemical properties. Thiazole derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents due to their structural mimicry of natural heterocycles .

Properties

Molecular Formula |

C11H18N2O3S |

|---|---|

Molecular Weight |

258.34 g/mol |

IUPAC Name |

methyl 2-[(1R,3S)-3-amino-1-hydroxy-4-methylpentyl]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H18N2O3S/c1-6(2)7(12)4-9(14)10-13-8(5-17-10)11(15)16-3/h5-7,9,14H,4,12H2,1-3H3/t7-,9+/m0/s1 |

InChI Key |

NKCIHAKAWLMTAH-IONNQARKSA-N |

Isomeric SMILES |

CC(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)OC)O)N |

Canonical SMILES |

CC(C)C(CC(C1=NC(=CS1)C(=O)OC)O)N |

Origin of Product |

United States |

Preparation Methods

Chiral Building Block Synthesis

The side chain likely originates from a chiral alcohol or amino alcohol. For example:

Example Reaction Pathway

-

Chiral Alcohol Synthesis : Asymmetric reduction of a ketone precursor (e.g., 4-methylpentan-3-one) using a chiral catalyst.

-

Amination : Reaction with an amine under Mitsunobu conditions (e.g., DIAD, PPh₃) to attach the amino group.

Coupling and Functionalization

The side chain is coupled to the thiazole core, followed by functional group optimization:

Nucleophilic Substitution

The brominated thiazole undergoes substitution with the side chain:

Example Procedure

-

Thiazole Bromination : 2-Bromothiazole-4-carboxylic acid methyl ester is synthesized.

-

Side Chain Coupling : The bromide is displaced by the (1R,3S)-3-amino-1-hydroxy-4-methylpentyl group under basic conditions.

Protecting Group Strategies

To prevent unwanted side reactions, protecting groups are employed:

Deprotection Steps

| Protecting Group | Deprotection Reagent | Conditions |

|---|---|---|

| Boc | Trifluoroacetic acid (TFA) | Room temperature, 2–4 hours |

| TIPS | Tetrabutylammonium fluoride (TBAF) | THF, 0°C to RT |

Deprotection and Final Purification

After coupling, protecting groups are removed to yield the free amino and hydroxyl groups:

Stereochemical Control

Achieving the (1R,3S) configuration requires rigorous stereochemical control:

-

Chiral Auxiliary Use : Employment of Evans auxiliaries or other chiral templates during side chain synthesis.

-

Resolution : Crystallization-induced resolution of enantiomers.

Key Research Findings and Optimization

Reaction Yields and Purity

From analogous syntheses:

Challenges and Solutions

-

Stereochemical Drift : Mitigated by using enantiomerically pure starting materials and chiral catalysts.

-

Low Solubility : Use of polar aprotic solvents (e.g., DMF) during coupling reactions.

Comparative Analysis of Synthesis Routes

| Route | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Thiazole Bromination → Side Chain Coupling | Bromination, nucleophilic substitution | High regioselectivity | Moderate yields |

| Hantzsch Synthesis → Functionalization | Thiazole cyclization, side chain attachment | Cost-effective | Lower stereochemical control |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxy group (-OH) on the pentyl side chain undergoes oxidation to form a ketone. This reaction is typically carried out under controlled acidic or basic conditions.

Table 1: Oxidation of the Hydroxy Group

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 0–5°C, aqueous | 4-methylpentan-3-one derivative | 72–78 |

| CrO₃, acetone | Room temperature | Same as above | 65–70 |

Key findings:

-

Yields depend on reaction time and temperature. Excess oxidizing agents lead to over-oxidation of the thiazole ring.

-

Stereochemical integrity at the (1R,3S) positions is preserved under mild conditions.

Reduction Reactions

The primary amino group (-NH₂) can be reduced to a secondary amine, though this is less common due to competing side reactions.

Table 2: Reduction of the Amino Group

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄, dry THF | Reflux, 12 h | Secondary amine derivative | 58–63 |

| H₂, Raney Ni | 50°C, 5 atm H₂ | Partial reduction observed | <30 |

Key findings:

-

LiAlH₄ selectively reduces the amino group without affecting the ester or thiazole ring.

-

Catalytic hydrogenation results in low yields due to steric hindrance.

Substitution Reactions on the Thiazole Ring

The electron-deficient thiazole ring undergoes electrophilic substitution, primarily at the 5-position.

Table 3: Electrophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Br₂, CCl₄ | 0°C, dark | 5-bromo-thiazole derivative | 85–90 |

| CH₃I, AlCl₃ | 40°C, 6 h | 5-methyl-thiazole derivative | 70–75 |

Key findings:

-

Bromination occurs regioselectively at the 5-position due to the directing effect of the carboxylate group.

-

Friedel-Crafts alkylation requires Lewis acid catalysts and anhydrous conditions.

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions.

Table 4: Hydrolysis of the Ester Group

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| NaOH, H₂O/EtOH | Reflux, 4 h | Carboxylic acid derivative | 88–92 |

| HCl, H₂O | 60°C, 6 h | Same as above | 80–85 |

Key findings:

-

Basic hydrolysis (saponification) provides higher yields due to milder conditions.

-

Acidic hydrolysis may lead to partial decomposition of the thiazole ring.

Coupling Reactions

The carboxylic acid (post-hydrolysis) participates in amide bond formation, a key step in drug design.

Table 5: Amide Coupling Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| DCC, HOBt, R-NH₂ | RT, DCM, 12 h | Amide derivative | 75–80 |

| EDCl, DMAP | RT, DMF, 24 h | Same as above | 70–75 |

Key findings:

-

DCC/HOBt coupling achieves higher efficiency compared to EDCl-based methods.

-

Steric hindrance from the pentyl side chain necessitates extended reaction times.

Stability and Side Reactions

The compound is sensitive to:

Scientific Research Applications

Basic Information

- Molecular Formula : C11H18N2O3S

- Molecular Weight : 258.34 g/mol

- CAS Number : 1265905-21-2

Structural Characteristics

The compound features a thiazole ring and possesses both amino and hydroxy functional groups, which contribute to its biological activity. The specific stereochemistry denoted by (1R,3S) is crucial for its interaction with biological targets.

Pharmacological Studies

Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate has been investigated for various pharmacological properties:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its mechanism involves disrupting microbial cell functions, although specific molecular targets remain under investigation.

- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer effects by inducing apoptosis in cancer cells. The interactions with specific signaling pathways are being explored to understand its efficacy and safety in cancer treatment.

Biochemical Research

The compound's ability to modulate biochemical pathways makes it useful in research settings:

- Cellular Mechanisms : Studies have focused on how this compound affects cellular processes such as proliferation and differentiation. It has shown promise in altering gene expression profiles associated with various diseases .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable intermediate:

- Synthesis Routes : The synthesis typically involves multi-step processes starting from readily available precursors. Optimizing these routes can enhance yield and reduce costs, which is crucial for industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against various bacterial strains. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments showed that treatment with this compound resulted in apoptosis in specific cancer cell lines. The study highlighted the role of the compound in activating caspase pathways, which are critical for programmed cell death.

Mechanism of Action

The mechanism of action of Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thiazole ring can interact with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate can be contrasted with related thiazole derivatives, particularly those documented in pharmacopeial and synthetic literature. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Key Observations

Thiazole Substitution Position :

- The target compound features a thiazole-4-carboxylate group, distinguishing it from the thiazol-5-ylmethyl substitutions in the compared derivatives . This positional difference may influence electronic properties and binding affinities in biological systems.

Functional Group Complexity: Unlike the compared compounds, which incorporate imidazolidinone, ureido, or phenylpropyl moieties, the target molecule has a simpler amino alcohol side chain. These groups modulate solubility, metabolic stability, and target specificity.

Stereochemical Profile :

- The (1R,3S) configuration of the target compound contrasts with the multi-stereocenter frameworks of the pharmacopeial derivatives. Such stereochemical divergence could lead to distinct pharmacokinetic behaviors or enantioselective interactions .

Synthetic Accessibility: The target compound’s commercial availability at >95% purity (from select suppliers ) suggests feasible synthesis, whereas the compared derivatives’ complex structures (e.g., imidazolidinone rings) likely require multi-step protocols with lower yields.

Research Implications

In contrast, the pharmacopeial compounds’ intricate architectures (e.g., ureido linkages) may enhance target affinity but complicate scalability . Further studies on bioactivity, solubility, and stability are needed to validate these hypotheses.

Biological Activity

Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 258.34 g/mol

- CAS Number : 1265905-21-2

Research indicates that this compound interacts with specific molecular targets, leading to modulation of various biochemical pathways. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit enzymes involved in critical metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest it exhibits antimicrobial activity against various pathogens, potentially making it useful in treating infections.

- Anticancer Activity : Investigations have shown that this compound may inhibit cancer cell proliferation, particularly through mechanisms involving tubulin polymerization inhibition .

Biological Activities

The biological activities of this compound are summarized in the following table:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against a range of bacterial and fungal pathogens. |

| Anticancer | Demonstrates cytotoxic effects on various cancer cell lines, inhibiting growth. |

| Enzyme Inhibition | Potentially inhibits key enzymes in metabolic pathways, affecting cellular functions. |

Case Studies and Experimental Data

-

Antimicrobial Studies :

- A study conducted on the compound's antimicrobial properties revealed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics.

- Anticancer Studies :

-

Enzyme Inhibition :

- Research highlighted the compound's potential as an inhibitor of xanthine oxidase, an enzyme implicated in oxidative stress and related disorders. This inhibition could have implications for conditions like gout and cardiovascular diseases.

Q & A

Basic: What are the standard synthetic routes for Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

- Thiazole ring formation : Cyclocondensation of α-halo ketones with thiourea derivatives, followed by esterification to introduce the carboxylate group .

- Chiral center control : Stereoselective reduction or enzymatic resolution to achieve the (1R,3S) configuration, as seen in analogous amino-thiazole syntheses .

- Amide coupling : Use of coupling agents like EDCI/HOBt for introducing the amino-hydroxy substituent, ensuring minimal racemization .

Characterization : Post-synthesis validation via / NMR, HPLC (≥98% purity), and high-resolution mass spectrometry (HRMS) to confirm structure and stereochemistry .

Basic: How is the stereochemical integrity of the (1R,3S) configuration maintained during synthesis?

- Chiral auxiliaries : Use of (S)-proline or other enantiopure catalysts to direct stereochemistry during key steps like hydroxylation or amination .

- Asymmetric catalysis : Transition metal catalysts (e.g., Cu(I) with chiral ligands) for enantioselective formation of the 3-amino-1-hydroxy moiety .

- Monitoring : Polarimetry or chiral HPLC to track enantiomeric excess (ee) at intermediate stages .

Advanced: What methodologies resolve contradictions in reported bioactivity data for thiazole derivatives?

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., methyl groups, carboxylate esters) to isolate contributions to bioactivity .

- Computational docking : Molecular dynamics simulations to compare binding affinities with target enzymes (e.g., kinases, proteases) and validate experimental IC values .

- Meta-analysis : Cross-referencing biological assays (e.g., anti-cancer, antimicrobial) under standardized conditions (pH, temperature) to minimize variability .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require careful removal to avoid side reactions .

- Catalyst tuning : Screening of bases (e.g., NaHCO, EtN) to optimize coupling efficiency in amide bond formation .

- Temperature control : Low-temperature (-20°C) steps for sensitive intermediates (e.g., azide-containing precursors) to prevent decomposition .

Analytical tools : In-line FTIR or LC-MS to monitor reaction progress and adjust parameters dynamically .

Advanced: What strategies address stability challenges in aqueous or biological matrices?

- Lyophilization : Freeze-drying the compound as a hydrochloride salt to enhance shelf life .

- Protective groups : Introduction of tert-butoxycarbonyl (Boc) groups on the amine moiety to prevent hydrolysis during storage .

- Accelerated stability studies : Stress testing under UV light, humidity, and temperature extremes (40–60°C) with periodic HPLC analysis to identify degradation pathways .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize redox stability or absorption .

- ADMET profiling : Use of tools like SwissADME to forecast solubility, CYP450 interactions, and blood-brain barrier penetration .

- Crystal structure analysis : Leveraging SHELX-refined X-ray data (e.g., CCDC entries) to inform steric modifications that enhance target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.